1,2-Dipalmitoyl-3-succinylglycerol 1,2-Dipalmitoyl-3-succinylglycerol
Brand Name: Vulcanchem
CAS No.: 108032-13-9
VCID: VC20743919
InChI: InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C39H72O8
Molecular Weight: 669 g/mol

1,2-Dipalmitoyl-3-succinylglycerol

CAS No.: 108032-13-9

Cat. No.: VC20743919

Molecular Formula: C39H72O8

Molecular Weight: 669 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dipalmitoyl-3-succinylglycerol - 108032-13-9

Specification

CAS No. 108032-13-9
Molecular Formula C39H72O8
Molecular Weight 669 g/mol
IUPAC Name 4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1
Standard InChI Key GNENAKXIVCYCIZ-PGUFJCEWSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator